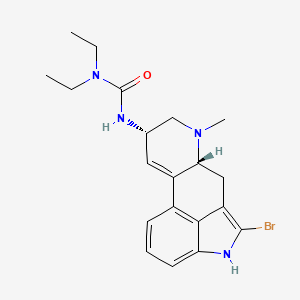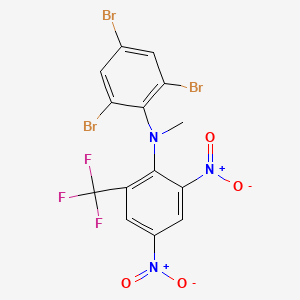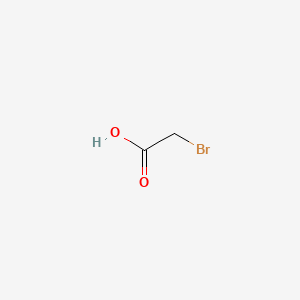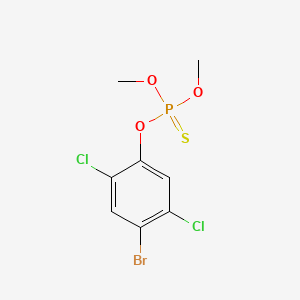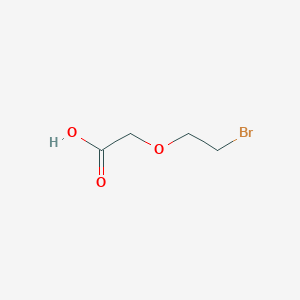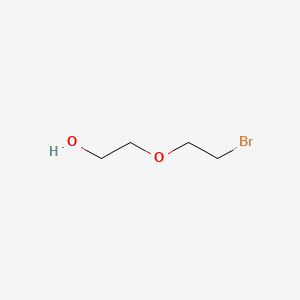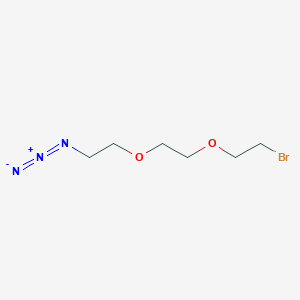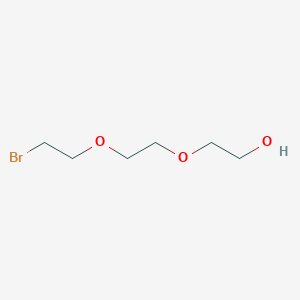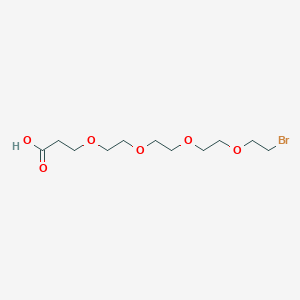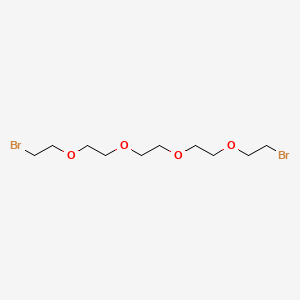
Brusatol
Overview
Description
Brusatol is a quassinoid compound extracted from the seeds of Brucea javanica, a traditional Chinese herbal medicine. It has garnered significant attention due to its diverse biological and medical activities, including antitumor, antileukemia, anti-inflammatory, antitrypanosomal, antimalarial, and antiviral properties .
Mechanism of Action
Brusatol, also known as Yatansin, is a quassinoid compound extracted from Brucea javanica, a traditional Chinese herbal medicine . It has shown significant potential in cancer therapy due to its unique mechanism of action .
Target of Action
This compound’s primary target is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also targets various proteins involved in cancer progression .
Mode of Action
This compound interacts with its targets by inhibiting Nrf2 and reducing the expression of downstream genes . It also suppresses the Skp2-Skp1-Cul1-F-box protein (SCF) E3 ligase, which promotes targeted degradation of regulatory proteins .
Biochemical Pathways
This compound affects various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE signaling pathways . It inhibits cell proliferation, blocks the cell cycle, promotes tumor cell differentiation, accelerates tumor cell apoptosis, induces autophagy, suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance .
Result of Action
This compound exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways .
Biochemical Analysis
Biochemical Properties
Brusatol is a unique nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor . It acts on various signaling pathways and has good antitumor properties . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .
Cellular Effects
This compound exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT and Keap1/Nrf2/ARE signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Nrf2 through various mechanisms. It decreases Nrf2 protein levels by inhibiting its translation and synthesis . It also promotes Nrf2 protein ubiquitination and degradation . This compound inhibits the expression of Nrf2 downstream genes, including HO-1, NQO1, VEGF, and AKR1C1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied extensively in both in vitro and in vivo settings . It has been shown to have potent suppression on tumor cell metabolism and proliferation . The cell cycle arrest, cytotoxicity, and terminal differentiation in leukemia cells were later verified by an investigation using multiple leukemia cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have potent antitumor effects in a P-388 lymphocytic leukemia model
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a unique Nrf2 inhibitor that acts on various signaling pathways . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brusatol can be synthesized through various methods, including the development of polymeric nanoparticles for its delivery. The one-factor-at-a-time method is often used to screen for formulation and process variables that impact particle size. Factors that have modifiable effects on particle size are evaluated using a full factorial statistical experimental design followed by the optimization of drug loading .
Industrial Production Methods
Industrial production of this compound involves the extraction from Brucea javanica seeds, followed by purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Brusatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in this compound reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from this compound reactions include various derivatives with enhanced biological activities. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Brusatol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, and reversing multidrug resistance
Industry: Utilized in the development of nanoparticle-based drug delivery systems for targeted cancer therapy
Comparison with Similar Compounds
Brusatol is compared with other quassinoid compounds such as:
- Bruceolide
- Bruceoside-A
- 15-(E)-non-2-enoylbruceolide
These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. This compound’s unique ability to inhibit the Nrf2 pathway and its potent anticancer properties distinguish it from other quassinoids .
Properties
IUPAC Name |
methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-98-3 | |
| Record name | Brusatol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


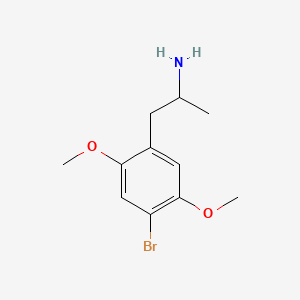
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
